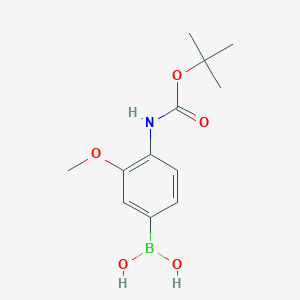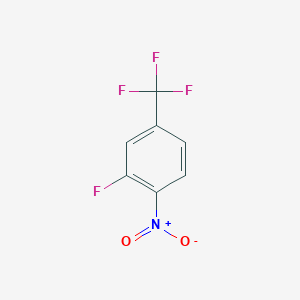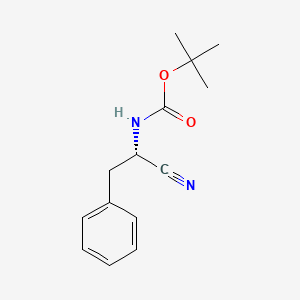
4-n-Boc-amino-3-methoxy-phenylboronic acid
説明
4-n-Boc-amino-3-methoxy-phenylboronic acid is a compound that belongs to the family of phenylboronic acids, which are known for their ability to form reversible covalent bonds with diols and are widely used in various chemical reactions. While the provided papers do not directly discuss 4-n-Boc-amino-3-methoxy-phenylboronic acid, they do provide insight into the behavior of similar compounds. For instance, boronic acids with ortho-substituents have been shown to be effective in catalyzing reactions due to their ability to prevent the coordination of amines to the boron atom, thus enhancing reaction rates . Additionally, the presence of electron-withdrawing groups, such as methoxycarbonyl and nitro groups, on boronic acids has been associated with high affinity for diol recognition . These findings suggest that the substitution pattern on the phenyl ring can significantly influence the reactivity and binding properties of phenylboronic acids.
Synthesis Analysis
The synthesis of phenylboronic acids typically involves the reaction of organoboronic compounds with appropriate substituents. Although the papers provided do not detail the synthesis of 4-n-Boc-amino-3-methoxy-phenylboronic acid, they imply that the introduction of substituents such as trifluoromethyl groups can be achieved through catalytic processes . The synthesis of similar compounds with carboxylic acid and amine functionalities, as mentioned in the first paper, involves dehydrative amidation, which could be a potential step in the synthesis of amino-substituted phenylboronic acids .
Molecular Structure Analysis
The molecular structure of phenylboronic acids is characterized by the presence of a boron atom covalently bonded to two hydroxyl groups and a phenyl ring. The substituents on the phenyl ring, such as methoxy and amino groups, can influence the electronic properties of the molecule and its ability to interact with other molecules. The second paper suggests that electron-deficient boronic acids can exhibit high affinity for diol recognition, which could be relevant for understanding the binding properties of 4-n-Boc-amino-3-methoxy-phenylboronic acid .
Chemical Reactions Analysis
Phenylboronic acids are versatile reagents in organic synthesis and are known to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling and amidation reactions. The first paper discusses the use of a phenylboronic acid derivative as a catalyst for dehydrative amidation, indicating that such compounds can facilitate the formation of amide bonds . This suggests that 4-n-Boc-amino-3-methoxy-phenylboronic acid could potentially be used in similar catalytic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids are influenced by their substituents. For example, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the boronic acid and its solubility in various solvents. The papers provided do not offer specific data on the physical and chemical properties of 4-n-Boc-amino-3-methoxy-phenylboronic acid, but they do highlight the importance of functional groups in determining the binding affinity of boronic acids to diols . This information can be extrapolated to predict that the Boc-amino and methoxy substituents in 4-n-Boc-amino-3-methoxy-phenylboronic acid would impact its reactivity and interactions with other molecules.
科学的研究の応用
Electrochemical Biosensors
4-n-Boc-amino-3-methoxy-phenylboronic acid, as a derivative of phenylboronic acid (PBA), has shown significant potential in the development of electrochemical biosensors. PBA and its derivatives, including 4-n-Boc-amino-3-methoxy-phenylboronic acid, exhibit a selective binding to 1,2- and 1,3-diols, forming negatively charged boronate esters in neutral aqueous media. This property has been utilized in constructing electrochemical glucose sensors, taking advantage of the selective binding of PBA to glucose molecules. Furthermore, PBA-modified electrodes have been extensively studied as voltammetric and potentiometric sensors for glucose, showcasing the adaptability of PBA derivatives in biosensing applications. The potential of PBA-modified electrodes extends beyond glucose sensing, with the ability to detect glycoproteins, hydroxy acids, and fluoride ions, indicating the broad applicability of 4-n-Boc-amino-3-methoxy-phenylboronic acid in the field of electrochemical biosensing (Anzai, 2016).
Safety And Hazards
特性
IUPAC Name |
[3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO5/c1-12(2,3)19-11(15)14-9-6-5-8(13(16)17)7-10(9)18-4/h5-7,16-17H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWJDEHKEKNFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373523 | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]-3-methoxyphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-n-Boc-amino-3-methoxy-phenylboronic acid | |
CAS RN |
669713-95-5 | |
| Record name | C-(1,1-Dimethylethyl) N-(4-borono-2-methoxyphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]-3-methoxyphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-N-Boc-amino-3-methoxy-phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)




![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)






